1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that combines the structural features of both pyrazole and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the bromination of 1-methylpyrazole to obtain 4-bromo-1-methylpyrazole . This intermediate can then be reacted with an imidazole derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylpyrazole: Shares the pyrazole ring structure but lacks the imidazole moiety.
1-Methyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with different substituents.
(4-Bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl methylcarbamate: A structurally related compound with additional functional groups.
Uniqueness
1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine is unique due to its combination of pyrazole and imidazole rings, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10BrN5 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylpyrazol-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10BrN5/c1-13-7(6(9)4-12-13)5-14-3-2-11-8(14)10/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
LWYMXJIOGTVIJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.